molecular formula C20H21N3O4 B4185489 2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B4185489
M. Wt: 367.4 g/mol
InChI Key: FHRBFAJOSSBWCB-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as NPC 15437, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to exhibit potent inhibitory effects on certain enzymes and receptors.

Mechanism of Action

2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 exerts its pharmacological effects through the inhibition of certain enzymes and receptors. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This results in an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft, leading to improved cognitive function. 2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has also been found to bind to the nicotinic acetylcholine receptor and the serotonin receptor, thereby modulating their activity. This results in a reduction in the symptoms of nicotine addiction and depression.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has been found to exhibit potent inhibitory effects on the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This results in an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft, leading to improved cognitive function. 2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has also been found to exhibit potent inhibitory effects on the activity of the nicotinic acetylcholine receptor and the serotonin receptor. This results in a reduction in the symptoms of nicotine addiction and depression.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effects on certain enzymes and receptors, which make it a valuable tool for studying the pathogenesis of various neurological and neuropsychiatric disorders. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437. One direction is to investigate its potential therapeutic applications in various neurological and neuropsychiatric disorders. Another direction is to explore its potential toxicity and develop safer analogs. Furthermore, future research could focus on elucidating its mechanism of action at the molecular level, which could lead to the development of more potent inhibitors of enzymes and receptors involved in the pathogenesis of various diseases.

Scientific Research Applications

2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide 15437 has also been found to exhibit potent inhibitory effects on certain receptors such as the nicotinic acetylcholine receptor and the serotonin receptor. These receptors are involved in the pathogenesis of various neuropsychiatric disorders such as nicotine addiction and depression.

properties

IUPAC Name

2-(4-nitrophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(14-15-4-10-18(11-5-15)23(26)27)21-17-8-6-16(7-9-17)20(25)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBFAJOSSBWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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